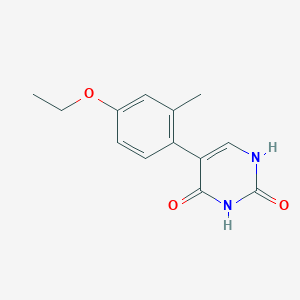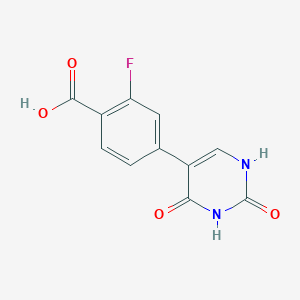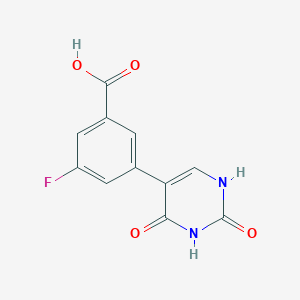![molecular formula C10H8N2O4S B6385774 (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% CAS No. 1261923-55-0](/img/structure/B6385774.png)
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% (2,4-DHP) is a small molecule that has been studied extensively for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. 2,4-DHP is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of two nitrogen atoms, four carbon atoms, and five oxygen atoms. It is a colorless solid at room temperature and has a melting point of 115-118 °C. 2,4-DHP has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.
科学研究应用
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrimidine and thiophene derivatives. It has also been used as a building block for the synthesis of biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been used in the synthesis of fluorescent dyes and in the preparation of polymeric materials.
作用机制
The exact mechanism of action of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% is not fully understood. However, it is believed that the molecule acts as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to interact with a number of other enzymes, including cytochrome P450 and cyclooxygenase-2.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to interact with a number of other enzymes, including cytochrome P450 and cyclooxygenase-2. In animal studies, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to reduce inflammation and to have anti-cancer activity.
实验室实验的优点和局限性
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% is relatively stable and has a low toxicity. However, one limitation is that (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% is not soluble in water, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are a number of potential future directions for research involving (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%. One potential area of research is the development of new synthetic methods for the synthesis of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% and its derivatives. Another area of research is the study of the biochemical and physiological effects of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% and its derivatives. In addition, future research could focus on the development of new applications for (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%, such as its use as a potential drug for the treatment of various diseases. Finally, research could focus on the development of new methods for the detection and quantification of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% in biological samples.
合成方法
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% can be synthesized in a number of ways. One method involves the reaction of 2,4-dichloropyrimidine with methoxycarbonyl thiophen-3-yl bromide in the presence of a base, such as potassium carbonate. This method yields a 95% pure product. Another method involves the reaction of 2,4-dichloropyrimidine with methoxycarbonyl thiophen-3-yl bromide in the presence of a palladium catalyst. This method yields a 98% pure product.
属性
IUPAC Name |
methyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-9(14)7-2-5(4-17-7)6-3-11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWORQLZBTSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)







